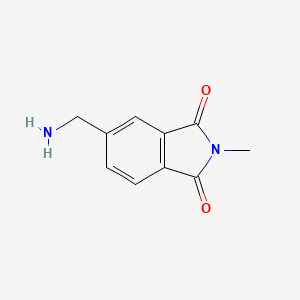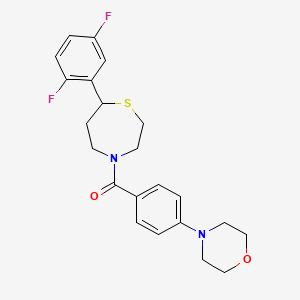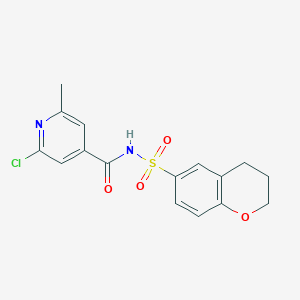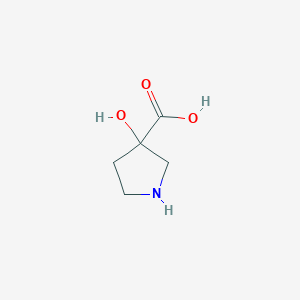![molecular formula C15H14Cl2N4O B2685985 2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile CAS No. 339103-01-4](/img/structure/B2685985.png)
2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 2-[(3E)-3-{[(2,3-dichlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile, is a research chemical . It has a molecular weight of 337.21 g/mol . The IUPAC name is 2-[(3E)-3-{[(2,3-dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile .
Molecular Structure Analysis
The molecular formula of this compound is C15H14Cl2N4O . The InChI code is 1S/C15H14Cl2N4O/c1-21(2)14(12(8-18)9-19)6-7-20-22-10-11-4-3-5-13(16)15(11)17/h3-7,20H,10H2,1-2H3 .Aplicaciones Científicas De Investigación
Syntheses with Nitriles
- Research has explored the reaction of malononitrile with different compounds, including dimethylformamide and phosphorus oxychloride, to produce various derivatives. These derivatives have potential applications in heterocyclic chemistry and organic synthesis. Compounds like (dimethylamino-methylene)malononitrile and related pyridine derivatives have been studied for their properties and potential applications (Mittelbach & Junek, 1982).
Alzheimer's Disease Research
- A derivative of malononitrile, specifically [18F]FDDNP, has been used in positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This highlights its potential application in the diagnosis and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).
Chromene Derivatives and Antifungal Activity
- The reaction of salicylic aldehydes with malononitrile has led to the synthesis of novel chromene derivatives. These compounds have been evaluated for their potential applications in controlling fungal growth, indicating their relevance in agricultural and pharmaceutical research (Costa et al., 2008).
Fluorescent Probe Development
- Malononitrile derivatives have been developed as latent turn-on fluorescent probes for detecting malononitrile in various environments. This application is significant in environmental monitoring and biomedical imaging (Jung et al., 2020).
Antioxidant Agents
- Research into the synthesis of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, involving malononitrile, has shown potential for these compounds as antioxidant agents. This has implications for medical and biochemical research focused on oxidative stress and related diseases (Vartale et al., 2016).
Antimalarial Research
- 1-Imino derivatives of certain acridinediones, synthesized using malononitrile, have demonstrated significant antimalarial properties in both rodents and primates. This indicates the potential application of malononitrile derivatives in developing new antimalarial drugs (Kesten et al., 1992).
Photophysical Characteristics
- Malononitrile derivatives have been studied for their photophysical characteristics, including their potential applications in materials science and optical technology (Zhao et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c1-21(2)15(11(8-18)9-19)6-7-20-22-10-12-13(16)4-3-5-14(12)17/h3-5,7H,6,10H2,1-2H3/b20-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOMXYWINFROPH-IFRROFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2685903.png)

![N-(3-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2685906.png)
![1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol](/img/structure/B2685907.png)
![N-(4-cyanophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2685908.png)
![2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2685910.png)

![7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B2685914.png)


![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2685921.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide](/img/structure/B2685925.png)
